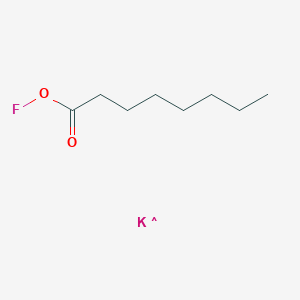

Octanecarboperoxoyl fluoride potassium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オクタンカルボペルオキシルフルオリドカリウムは、有機過酸化物のクラスに属する化学化合物です。これは、オクタン鎖とフッ化物イオンに結合したペルオキシ基(-O-O-)の存在によって特徴付けられます。この化合物は、その強力な酸化特性で知られており、さまざまな化学反応や工業プロセスで使用されています。

準備方法

合成ルートと反応条件

オクタンカルボペルオキシルフルオリドカリウムの合成は、通常、オクタンカルボペルオキシルクロリドとフッ化カリウムとの反応により行われます。反応は、ペルオキシ基の分解を防ぐために無水環境で行われます。一般的な反応は、次のように表すことができます。

C8H17COOOCl+KF→C8H17COOOF+KCl

工業生産方法

オクタンカルボペルオキシルフルオリドカリウムの工業生産には、同様の反応条件を使用した大規模合成が含まれます。プロセスは、最終生成物の高収率と純度を確保するために最適化されています。反応は、通常、危険な状況を防ぐために、温度と圧力を継続的に監視して制御された環境で行われます。

化学反応の分析

反応の種類

オクタンカルボペルオキシルフルオリドカリウムは、さまざまな種類の化学反応を起こし、これには以下が含まれます。

酸化: その強力な酸化特性により、さまざまな有機化合物や無機化合物を酸化できます。

還元: 対応するアルコールや他の還元生成物を形成するために還元できます。

置換: ペルオキシ基が他の官能基に置き換わる置換反応に参加できます。

一般的な試薬と条件

オクタンカルボペルオキシルフルオリドカリウムとの反応で使用される一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤と過酸化水素などの酸化剤が含まれます。反応は、通常、化合物の安定性を確保し、所望の生成物を得るために制御された条件下で行われます。

形成された主な生成物

オクタンカルボペルオキシルフルオリドカリウムを含む反応から形成される主な生成物は、反応の種類によって異なります。たとえば、酸化反応はカルボン酸を生成する可能性があり、還元反応はアルコールを生成する可能性があります。

科学研究アプリケーション

オクタンカルボペルオキシルフルオリドカリウムは、科学研究で幅広い用途があり、以下が含まれます。

化学: さまざまな有機合成反応における酸化剤として使用されます。

生物学: 酸化ストレスとその生物系への影響の研究に使用されます。

医学: 新しい医薬品や治療薬の開発における潜在的な使用について調査されています。

産業: ポリマー、樹脂、およびその他の工業化学品の製造に使用されます。

科学的研究の応用

Octanecarboperoxoyl fluoride potassium has a wide range of applications in scientific research, including:

Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

Biology: It is used in the study of oxidative stress and its effects on biological systems.

Medicine: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

オクタンカルボペルオキシルフルオリドカリウムの作用機序には、ペルオキシ結合の切断によるフリーラジカルの生成が含まれます。これらのフリーラジカルは、さまざまな化学反応を開始して、新しい生成物の形成につながります。これらの反応に関与する分子標的と経路は、特定の用途と反応物の性質によって異なります。

類似の化合物との比較

類似の化合物

オクタンカルボペルオキシルフルオリドカリウムに類似の化合物には、ベンゾイルパーオキサイドやジ-tert-ブチルパーオキサイドなどの他の有機過酸化物があります。これらの化合物は、同様の酸化特性を共有し、同様の用途で使用されます。

独自性

他の類似の化合物とは異なり、オクタンカルボペルオキシルフルオリドカリウムは、長いアルキル鎖とフッ化物イオンのユニークな組み合わせを持っています。この組み合わせにより、他の過酸化物がそれほど効果的ではない可能性のある特定の用途に適した特定の化学的特性が得られます。

結論

オクタンカルボペルオキシルフルオリドカリウムは、科学と産業のさまざまな分野で重要な用途を持つ汎用性の高い化合物です。その強力な酸化特性とユニークな化学構造により、化学合成、生物学的研究、および工業プロセスにおいて貴重なツールとなります。その調製方法、化学反応、および作用機序を理解することで、さまざまな用途における可能性を最大限に引き出すことができます。

類似化合物との比較

Similar Compounds

Similar compounds to octanecarboperoxoyl fluoride potassium include other organic peroxides such as benzoyl peroxide and di-tert-butyl peroxide. These compounds share similar oxidizing properties and are used in similar applications.

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a long alkyl chain and a fluoride ion. This combination imparts specific chemical properties that make it suitable for certain applications where other peroxides may not be as effective.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its strong oxidizing properties and unique chemical structure make it a valuable tool in chemical synthesis, biological research, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its full potential for various applications.

特性

分子式 |

C8H15FKO2 |

|---|---|

分子量 |

201.30 g/mol |

InChI |

InChI=1S/C8H15FO2.K/c1-2-3-4-5-6-7-8(10)11-9;/h2-7H2,1H3; |

InChIキー |

WMXSIUFMICVNMS-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC(=O)OF.[K] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)

![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)

![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)

![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)